molecular formula C11H12O3S B8358970 Methyl 4-acetylthiomethylbenzoate

Methyl 4-acetylthiomethylbenzoate

Cat. No.: B8358970
M. Wt: 224.28 g/mol
InChI Key: ABBWHANGZXPFJT-UHFFFAOYSA-N
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Description

Methyl 4-acetylthiomethylbenzoate is a benzoate ester derivative featuring an acetylthio (-SCOCH₃) functional group at the para position of the benzene ring. This compound is structurally characterized by its methyl ester group at the carboxylate position and the acetylthio substituent, which confers distinct chemical reactivity and physical properties.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 4-(acetylsulfanylmethyl)benzoate

InChI

InChI=1S/C11H12O3S/c1-8(12)15-7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

ABBWHANGZXPFJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-acetylthiomethylbenzoate (hypothetical structure based on naming conventions) with key analogs, focusing on substituent effects, synthesis challenges, and physicochemical properties.

Substituent Effects and Reactivity
Compound Name Substituent at 4-Position Key Functional Groups Reactivity Notes
This compound Acetylthiomethyl (-CH₂SCOCH₃) Thioether, ester Potential for nucleophilic substitution at sulfur; susceptibility to oxidation
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (-NHCOCH₃), hydroxyl (-OH) Amide, hydroxyl, ester Hydrogen bonding via -OH/-NHCOCH₃; amide hydrolysis sensitivity
(S)-Methyl 4-(1-aminoethyl)benzoate Aminoethyl (-CH₂CH(NH₂)) Amine, ester Basic amine group; prone to protonation or Schiff base formation
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Hydroxy (-OH), sulfone (-SO₂) Hydroxyl, sulfone, ester Acidic -OH; sulfone enhances stability but complicates synthesis

Key Observations :

  • The acetylthio group in the target compound introduces sulfur-based reactivity, differing from oxygen/nitrogen-dominated analogs. This may enhance metal-binding capacity or alter metabolic pathways compared to acetamido or hydroxy derivatives .
  • Synthesis Challenges : Introducing sulfur-containing groups (e.g., acetylthiomethyl) often requires specialized reagents (e.g., thioacetyl chloride) and inert conditions to prevent oxidation, unlike the more straightforward acetylation of amines or hydroxyls .
Physical and Spectroscopic Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Features (NMR/IR)
This compound ~224.3 (calculated) Not reported Likely organic solvents S=O stretch (IR: ~1700 cm⁻¹); CH₂-S signal (¹H NMR: δ 3.0–3.5)
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 Not reported Polar aprotic solvents NH₂ (¹H NMR: δ 1.5–2.0); ester carbonyl (¹³C NMR: ~165–170 ppm)
Methyl 4-acetamido-2-hydroxybenzoate 239.22 180–185 DMSO, methanol OH stretch (IR: ~3200 cm⁻¹); acetamido (¹H NMR: δ 2.1)

Key Observations :

  • The acetylthio group likely reduces water solubility compared to polar substituents (e.g., -OH or -NH₂) but enhances lipophilicity (XLogP ~3 predicted), similar to acetamido derivatives .
  • Spectral distinctions include sulfur-related signals (e.g., S=O in IR) and downfield shifts for CH₂-S protons in ¹H NMR .

Key Challenges :

  • Sulfur-containing analogs (e.g., acetylthio) demand rigorous control of reaction conditions to prevent side reactions, unlike nitrogen/oxygen analogs .
  • Multi-step synthesis for benzothiazine derivatives highlights the complexity of bicyclic systems compared to simpler benzoates .

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